1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl-
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Overview
Description
1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl- is a macrocyclic compound with a unique structure that includes four nitrogen atoms and multiple double bonds. This compound is part of a broader class of tetraaza macrocyclic compounds, which are known for their ability to form stable complexes with metal ions. These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl- typically involves the condensation of appropriate diamines with aldehydes or ketones under controlled conditions. One common method is the template condensation of isatin and 3,4-diaminobenzophenone . The reaction is carried out in the presence of a metal ion template, which helps in the formation of the macrocyclic structure. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, and the use of a catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl- involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and receptors, altering their activity and function. The compound’s macrocyclic structure allows it to bind selectively to specific metal ions, which can then participate in catalytic or regulatory processes within biological systems .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Known for its use in radiolabeling and as an MRI contrast agent.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Another tetraaza macrocyclic compound with similar properties but different applications.
Uniqueness
1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl- is unique due to its specific structure, which includes multiple double bonds and methyl groups. This structure provides distinct chemical reactivity and binding properties compared to other similar compounds.
Properties
CAS No. |
471294-89-0 |
---|---|
Molecular Formula |
C12H20N4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2,3,8,9-tetramethyl-1,4,7,10-tetrazacyclododeca-1,3,7,9-tetraene |
InChI |
InChI=1S/C12H20N4/c1-9-10(2)14-7-8-16-12(4)11(3)15-6-5-13-9/h5-8H2,1-4H3 |
InChI Key |
ZCCYXYWTEKSUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCN=C(C(=NCCN=C1C)C)C |
Origin of Product |
United States |
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